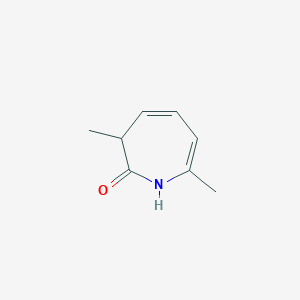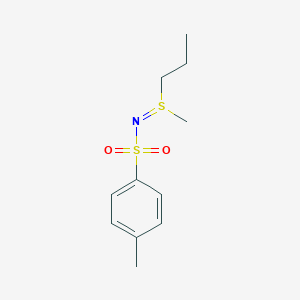
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, commonly known as "Fluazifop-P-butyl," is a herbicide that is used to control grass weeds in agricultural fields. It is a post-emergence herbicide that is widely used in various crops, including soybean, cotton, and corn.
Wirkmechanismus
Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. This inhibition leads to the accumulation of malonyl-CoA, which in turn inhibits the biosynthesis of fatty acids and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Fluazifop-P-butyl has been shown to have a selective mode of action, targeting only grass weeds and not harming broadleaf plants. It is absorbed by the leaves of the plant and translocated to the growing points, where it inhibits the biosynthesis of fatty acids, leading to the death of the plant. Fluazifop-P-butyl has also been shown to have a low persistence in the soil, reducing the risk of environmental contamination.
Vorteile Und Einschränkungen Für Laborexperimente
Fluazifop-P-butyl has several advantages for use in lab experiments. It is a selective herbicide that can be used to study the effects of grass weed control on crop growth and yield. It has a low toxicity to animals and humans, making it safe to handle in the lab. However, Fluazifop-P-butyl has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the investigation of the effects of Fluazifop-P-butyl on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its effectiveness in controlling grass weeds.
Conclusion:
Fluazifop-P-butyl is a selective herbicide that is widely used in agricultural fields to control grass weeds. Its mechanism of action involves the inhibition of ACC, which leads to the death of the plant. Fluazifop-P-butyl has several advantages for use in lab experiments, including its selectivity and low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability. Future research on Fluazifop-P-butyl could focus on the development of more efficient synthesis methods, investigation of its effects on non-target organisms, and its potential use in combination with other herbicides.
Synthesemethoden
The synthesis of Fluazifop-P-butyl involves the reaction of 2,4-dichlorophenol with 2-fluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is Fluazifop-P-butyl, which is a white crystalline solid with a molecular weight of 453.8 g/mol.
Wissenschaftliche Forschungsanwendungen
Fluazifop-P-butyl has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective in controlling various grass weeds, including barnyardgrass, crabgrass, and foxtail. Studies have also shown that Fluazifop-P-butyl has a low toxicity to animals and humans, making it a safe herbicide to use in agricultural fields.
Eigenschaften
CAS-Nummer |
25182-22-3 |
|---|---|
Produktname |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
Molekularformel |
C14H10Cl2FNO2 |
Molekulargewicht |
314.1 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
PRGNNBNQQRLORJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Andere CAS-Nummern |
25182-22-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)



![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)




